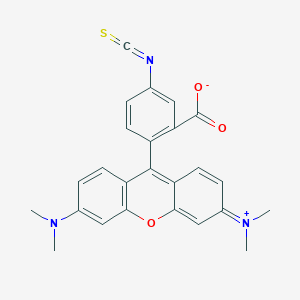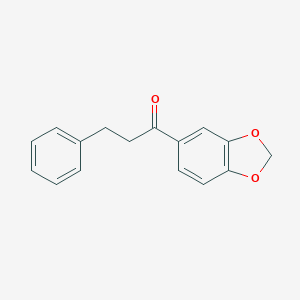
2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl-, also known as MDMA or ecstasy, is a synthetic psychoactive drug that has been widely used recreationally for its euphoric and empathogenic effects. However, in recent years, there has been increasing interest in its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and other psychiatric disorders.
Wirkmechanismus
2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain, leading to feelings of euphoria, empathy, and increased sociability. It also has effects on other neurotransmitter systems, including oxytocin, which is associated with social bonding and trust. The exact mechanism of action of 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- is not fully understood, but it is thought to involve the modulation of neural circuits involved in emotion regulation and social cognition.
Biochemische Und Physiologische Effekte
2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- has a range of biochemical and physiological effects, including increased heart rate and blood pressure, hyperthermia, dehydration, and electrolyte imbalances. It can also cause neurotoxicity, particularly in the serotonergic system, which may lead to long-term cognitive and emotional deficits. However, the exact nature and extent of these effects are still the subject of debate and further research is needed to fully understand the risks and benefits of 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- use.
Vorteile Und Einschränkungen Für Laborexperimente
2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- has several advantages for use in laboratory experiments, including its ability to enhance social behavior, promote emotional openness, and reduce fear and anxiety. It is also relatively easy to administer and has a rapid onset of action. However, there are several limitations to its use, including its illicit status, potential neurotoxicity, and the need for specialized equipment and expertise for synthesis and administration.
Zukünftige Richtungen
There are several potential future directions for research on 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl-, including further clinical trials investigating its therapeutic potential, studies on its long-term effects on cognition and emotion, and investigations into its mechanism of action at the molecular and neural circuit levels. There is also growing interest in the use of 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- as a tool for enhancing empathy and social bonding in healthy individuals, as well as its potential use in the treatment of addiction and other psychiatric disorders. However, further research is needed to fully understand the risks and benefits of 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- use and to develop safe and effective protocols for its administration.
Synthesemethoden
2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- is synthesized from safrole, a natural compound found in sassafras oil. The synthesis involves several steps, including isomerization, oxidation, and reduction, and requires specialized equipment and expertise. Due to its illicit nature, the synthesis of 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- is illegal in most countries and is associated with significant health and legal risks.
Wissenschaftliche Forschungsanwendungen
Despite its illicit status, 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- has been the subject of extensive scientific research in recent years, particularly in the field of psychotherapy. Several clinical trials have investigated the use of 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl--assisted psychotherapy in the treatment of PTSD, anxiety, depression, and other psychiatric disorders, with promising results. 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- is thought to enhance the therapeutic process by promoting empathy, reducing fear, and increasing emotional openness.
Eigenschaften
CAS-Nummer |
126266-78-2 |
|---|---|
Produktname |
2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- |
Molekularformel |
C16H14O3 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C16H14O3/c17-14(8-6-12-4-2-1-3-5-12)13-7-9-15-16(10-13)19-11-18-15/h1-5,7,9-10H,6,8,11H2 |
InChI-Schlüssel |
KWERTVJSMBTGIA-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCC3=CC=CC=C3 |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCC3=CC=CC=C3 |
Andere CAS-Nummern |
126266-78-2 |
Synonyme |
1-benzo[1,3]dioxol-5-yl-3-phenyl-propan-1-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



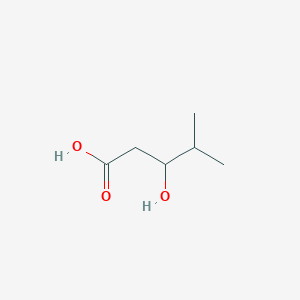
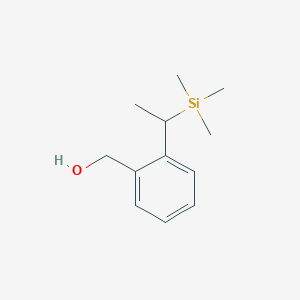
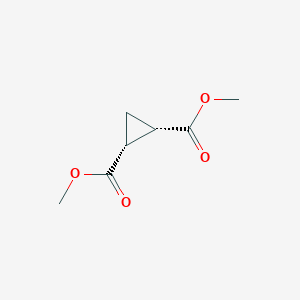
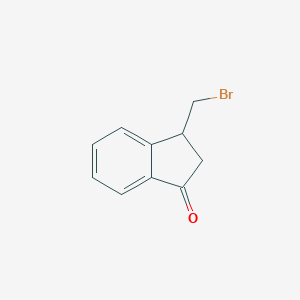
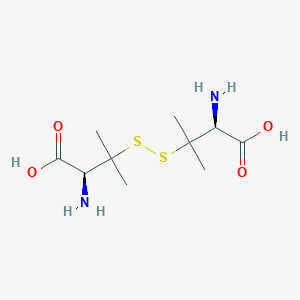
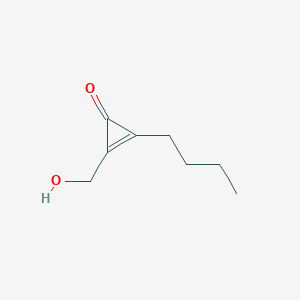
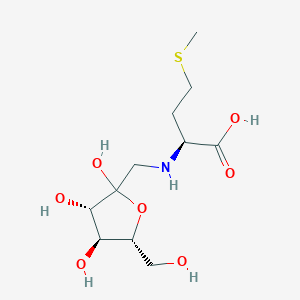
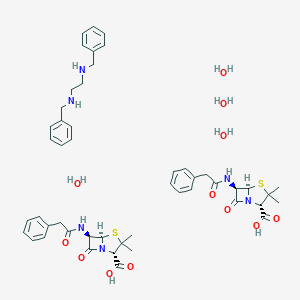
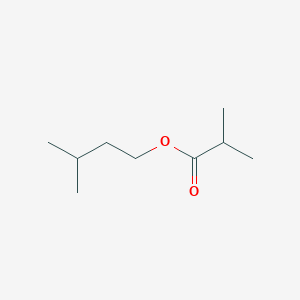
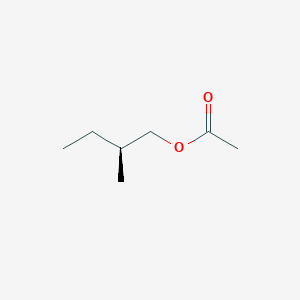

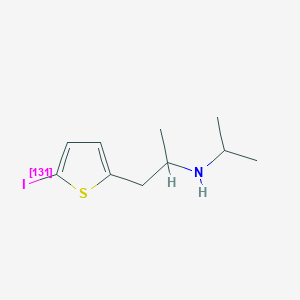
![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)
